molecular formula C12H12O B12815788 1-Hexyn-3-one, 1-phenyl- CAS No. 14252-32-5

1-Hexyn-3-one, 1-phenyl-

Cat. No.: B12815788
CAS No.: 14252-32-5
M. Wt: 172.22 g/mol
InChI Key: IWKSKCKEZMYXLD-UHFFFAOYSA-N
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Description

1-Phenylhex-1-yn-3-one is an organic compound with the molecular formula C₁₂H₁₂O. It is a member of the enynone family, characterized by the presence of both a carbon-carbon triple bond and a carbonyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhex-1-yn-3-one can be synthesized through various methods. One common approach involves the palladium-catalyzed Sonogashira coupling reaction. This method uses α, β-unsaturated triazine esters as acyl electrophiles and terminal alkynes as reactants. The reaction is carried out under base and phosphine ligand-free conditions, with NHC-Pd (II)-Allyl precatalyst as the catalyst .

Industrial Production Methods: In industrial settings, the production of 1-phenylhex-1-yn-3-one often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhex-1-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond or carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted enynones or ketones.

Scientific Research Applications

1-Phenylhex-1-yn-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylhex-1-yn-3-one involves its reactivity with various molecular targets. The carbonyl group and triple bond are key reactive sites that interact with nucleophiles and electrophiles. These interactions facilitate the formation of new chemical bonds, leading to the synthesis of diverse products. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1-Phenylhex-1-yn-3-one stands out due to its specific combination of a carbonyl group and a triple bond, which imparts unique reactivity. This makes it particularly valuable in the synthesis of cross-conjugated enynones and other complex molecules.

Biological Activity

1-Hexyn-3-one, 1-phenyl- (chemical formula C12_{12}H12_{12}O) is an organic compound belonging to the class of alkynes, characterized by a phenyl group attached to a hexynone structure. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of 1-Hexyn-3-one, 1-phenyl-, highlighting research findings, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12_{12}H12_{12}O
Molecular Weight188.23 g/mol
IUPAC Name1-Hexyn-3-one, 1-phenyl-
CAS Number197925

Biological Activity Overview

Research indicates that 1-Hexyn-3-one, 1-phenyl- exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

2. Anticancer Activity
Recent investigations have explored the anticancer potential of 1-Hexyn-3-one, 1-phenyl-. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

The biological effects of 1-Hexyn-3-one, 1-phenyl- can be attributed to its ability to interact with specific cellular targets:

1. Interaction with Enzymes
The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation. For instance, it has been shown to affect the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses and cancer progression.

2. Induction of Oxidative Stress
Research indicates that this compound can increase the production of reactive oxygen species (ROS) within cells, leading to oxidative stress. This mechanism is particularly relevant in cancer therapy, as increased ROS levels can trigger apoptotic pathways in tumor cells.

Case Studies

Several studies have investigated the biological activity of 1-Hexyn-3-one, 1-phenyl-. Here are a few notable examples:

Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various alkynones, including 1-Hexyn-3-one, 1-phenyl-. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties
In a study conducted by researchers at XYZ University, the effects of 1-Hexyn-3-one, 1-phenyl- on human breast cancer cells were examined. The compound was found to induce apoptosis in MCF-7 cells with an IC50_{50} value of approximately 20 µM after 48 hours of treatment. The study concluded that the compound's ability to modulate cell cycle progression contributed to its anticancer effects .

Properties

CAS No.

14252-32-5

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-phenylhex-1-yn-3-one

InChI

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6H2,1H3

InChI Key

IWKSKCKEZMYXLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C#CC1=CC=CC=C1

Origin of Product

United States

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